molecular formula C17H19ClN2O2S B11160112 1-[(2-Chlorobenzyl)sulfonyl]-4-phenylpiperazine

1-[(2-Chlorobenzyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B11160112
M. Wt: 350.9 g/mol
InChI Key: PSTRCENSGRYBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenylmethanesulfonyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE typically involves the reaction of 1-(2-chlorophenyl)methanesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, chloroform, ethanol

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-4-methylpiperazine
  • 1-[(2-Chlorophenyl)methanesulfonyl]-4-ethylpiperazine
  • 1-[(2-Chlorophenyl)methanesulfonyl]-4-isopropylpiperazine

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorophenylmethanesulfonyl group and the phenyl group on the piperazine ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-phenylpiperazine

InChI

InChI=1S/C17H19ClN2O2S/c18-17-9-5-4-6-15(17)14-23(21,22)20-12-10-19(11-13-20)16-7-2-1-3-8-16/h1-9H,10-14H2

InChI Key

PSTRCENSGRYBHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.